Creatinine ZINC chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

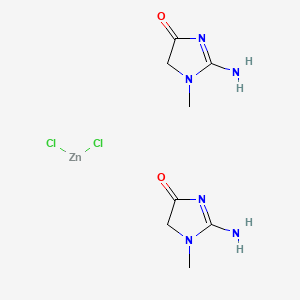

Creatinine ZINC chloride is a compound that combines the properties of an imidazole derivative with a zinc chloride complex The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms and a carbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under acidic or thermal conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazole ring . The addition of zinc chloride to the imidazole derivative forms the dichlorozinc complex.

Industrial Production Methods

Industrial production of Creatinine ZINC chloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Creatinine ZINC chloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Wound Healing and Regenerative Medicine

Zinc chloride has been shown to have non-cytotoxic effects at certain concentrations, promoting cellular proliferation and gene expression related to wound healing. Studies indicate that zinc ions can enhance glycoprotein synthesis and antioxidant gene expression in human keratinocytes, suggesting potential therapeutic applications in skin regeneration and treatment of skin diseases .

1.2 Renal Protection

Research indicates that zinc chloride can mitigate renal ischemia-reperfusion injury. In animal models, preconditioning with zinc chloride resulted in significantly lower serum creatinine and urea concentrations after induced renal ischemia, highlighting its protective role against kidney damage . This suggests that creatinine zinc chloride may have a role in renal therapies, particularly for conditions involving ischemic injury.

Metabolic Health

2.1 Diabetes Management

Zinc chloride has been investigated for its effects on metabolic disturbances associated with diabetes mellitus. In experimental studies, it was found to improve antioxidant status and alleviate functional disturbances in diabetic rats. The administration of zinc chloride alongside streptozotocin-induced diabetes led to improved kidney function markers, including reduced creatinine levels . This positions this compound as a potential adjunct therapy in managing diabetes-related complications.

Case Studies

3.1 Protective Effects Against Ischemia

In a controlled study involving rats subjected to renal ischemia, the administration of zinc chloride demonstrated a dose-dependent protective effect on kidney function. The study reported significant reductions in peak serum creatinine levels compared to controls, underscoring the therapeutic potential of zinc chloride in renal protection .

3.2 Antioxidant Effects in Diabetic Models

Another study focused on the effects of zinc chloride in diabetic rats showed that it enhanced the antioxidant defense mechanisms, thereby reducing oxidative stress markers and improving overall metabolic health . This suggests that this compound could play a crucial role in preventing complications arising from oxidative stress in diabetic patients.

Summary of Findings

The applications of this compound span several critical areas:

Mecanismo De Acción

The mechanism by which Creatinine ZINC chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and signaling pathways. The zinc chloride complex may enhance the compound’s stability and bioavailability, contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: Another imidazole derivative with similar structural features.

4-methylideneimidazole-5-one: A compound with a similar imidazole core but different functional groups.

Uniqueness

Creatinine ZINC chloride is unique due to its combination of an imidazole ring with a zinc chloride complex.

Propiedades

Número CAS |

16045-72-0 |

|---|---|

Fórmula molecular |

C4H7Cl2N3OZn |

Peso molecular |

249.4 g/mol |

Nombre IUPAC |

2-amino-3-methyl-4H-imidazol-5-one;dichlorozinc |

InChI |

InChI=1S/C4H7N3O.2ClH.Zn/c1-7-2-3(8)6-4(7)5;;;/h2H2,1H3,(H2,5,6,8);2*1H;/q;;;+2/p-2 |

Clave InChI |

FSTJUYRQYIWLSX-UHFFFAOYSA-L |

SMILES |

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.Cl[Zn]Cl |

SMILES canónico |

CN1CC(=O)N=C1N.Cl[Zn]Cl |

Números CAS relacionados |

62708-52-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.